molecular formula C16H12O5 B191631 Izalpinin CAS No. 480-14-8

Izalpinin

Cat. No.: B191631
CAS No.: 480-14-8
M. Wt: 284.26 g/mol
InChI Key: PVJNLMXWZXXHSZ-UHFFFAOYSA-N
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Description

    Izalpinin: (CAS No.

  • The compound’s chemical structure consists of a dihydrochalcone backbone.
  • Biochemical Analysis

    Biochemical Properties

    Izalpinin has been found to interact with several enzymes and proteins in biochemical reactions. For instance, it has been shown to have a strong binding affinity with five target proteins involved in the inflammatory process . The nature of these interactions is primarily inhibitory, contributing to this compound’s anti-inflammatory effects .

    Cellular Effects

    This compound has been observed to have significant effects on various types of cells and cellular processes. For example, it has been shown to reduce inflammation in a rat model on λ-carrageenan-induced plantar edema . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For instance, this compound can bind to the Arg86 and Lys14 sites of AKT1 protein through two hydroxyl and carbonyl groups, thus regulating AKT1 involved in PI3K/Akt/mTOR signaling pathway and producing anti-AD effects .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study investigating its anti-inflammatory effects, paw inflammation was measured at one-hour intervals for seven hours following the administration of λ-carrageenan . This suggests that this compound’s effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

    Dosage Effects in Animal Models

    The effects of this compound have been found to vary with different dosages in animal models. In a study on rats, significant differences were observed in the anti-inflammatory effects of this compound at three concentrations (10 mg/kg, 20 mg/kg, 40 mg/kg) in the first and third hours after treatment . This suggests that the dosage of this compound can influence its therapeutic effects.

    Metabolic Pathways

    These pathways can regulate gene transcription, cell death, cell proliferation, drug response, and protein phosphorylation .

    Preparation Methods

      Isolation: Izalpinin can be isolated from the leaves of .

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, its natural occurrence provides a valuable source.

  • Chemical Reactions Analysis

      Reactivity: Izalpinin likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents such as oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and Lewis acids (e.g., AlCl3) may be involved.

      Major Products: The products formed from these reactions would depend on the specific conditions and reactants.

  • Scientific Research Applications

      Chemistry: Izalpinin’s unique structure makes it interesting for synthetic chemists exploring novel compounds.

      Biology: Researchers may investigate its effects on cellular processes and potential therapeutic applications.

      Medicine: Its cytotoxicity against cancer cells suggests potential as an anticancer agent.

      Industry: this compound could inspire the development of new drugs or functional materials.

  • Mechanism of Action

      Targets: Further research is needed, but Izalpinin likely interacts with specific molecular targets.

      Pathways: It may modulate signaling pathways related to cell survival, proliferation, or apoptosis.

  • Comparison with Similar Compounds

      Uniqueness: Izalpinin’s distinct structure sets it apart from other chalcones and flavonoids.

      Similar Compounds: While this compound stands out, related compounds include other chalcones and flavonoids.

    Remember that this compound’s full potential awaits further exploration through scientific investigation. Its unique properties make it an exciting subject for ongoing research .

    Properties

    IUPAC Name

    3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PVJNLMXWZXXHSZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H12O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90197377
    Record name Isalpinin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90197377
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    284.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    480-14-8
    Record name Isalpinin
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480148
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Isalpinin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90197377
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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